1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine
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Overview
Description
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine is a chemical compound with a complex structure, characterized by the presence of a piperidine ring, a fluoro-phenyl group, and a Boc (tert-butoxycarbonyl) protecting group.
Preparation Methods
The synthesis of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro-phenyl group: This step often involves nucleophilic aromatic substitution reactions.
Protection with Boc group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: This compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It can be used in studies investigating the interaction of fluoro-phenyl derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-2-[(3-chloro-phenylamino)-methyl]-piperidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-2-[(3-methyl-phenylamino)-methyl]-piperidine: Similar structure but with a methyl group instead of a fluoro group.
1-Boc-2-[(3-nitro-phenylamino)-methyl]-piperidine: Similar structure but with a nitro group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
887587-94-2 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-[(3-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3 |
InChI Key |
TWKSAZCEYVHKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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